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Introduction
The functionalization of nanoparticles with stimuli-responsive linkers is a cornerstone of

advanced drug delivery system design. This application note provides a detailed overview and

experimental protocols for the use of 2-hydroxyethyl disulfide mono-tosylate as a

heterobifunctional linker for attaching therapeutic agents or targeting moieties to nanoparticles.

The inherent redox sensitivity of the disulfide bond allows for controlled cargo release in the

reducing environment of the intracellular space, making it an ideal component for targeted

cancer therapy and other biomedical applications. This linker offers a versatile platform for

conjugating a wide range of molecules to various nanoparticle cores, including gold, silica, and

polymeric nanoparticles. The tosylate group serves as an excellent leaving group for

nucleophilic substitution, while the terminal hydroxyl group can be further modified if needed,

although this protocol focuses on the direct attachment of the linker to the nanoparticle surface.

Core Principles
The strategy revolves around the disulfide bond's stability in the bloodstream and its rapid

cleavage in the presence of high intracellular concentrations of reducing agents like glutathione

(GSH). This differential stability enables the nanoparticle conjugate to remain intact during
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circulation, minimizing off-target effects, and then release its payload upon internalization into

the target cells.

Synthesis of 2-Hydroxyethyl Disulfide Mono-
tosylate
While 2-hydroxyethyl disulfide mono-tosylate is commercially available, this section

provides a protocol for its synthesis from 2-hydroxyethyl disulfide for research purposes. The

selective monotosylation of a symmetrical diol can be challenging, but methods utilizing specific

reaction conditions can achieve high yields of the desired mono-substituted product. A notable

method involves the use of silver(I) oxide to mediate the selective reaction.

Protocol 1: Synthesis of 2-Hydroxyethyl Disulfide Mono-tosylate

Materials:

2-Hydroxyethyl disulfide

p-Toluenesulfonyl chloride (TsCl)

Silver(I) oxide (Ag₂O)

Potassium iodide (KI) (catalytic amount)

Dichloromethane (DCM), anhydrous

Diethyl ether

Hexane

Magnesium sulfate (MgSO₄), anhydrous

Silica gel for column chromatography

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-

hydroxyethyl disulfide (1 equivalent) in anhydrous dichloromethane.
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Add silver(I) oxide (1.1 equivalents) and a catalytic amount of potassium iodide.

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous

dichloromethane to the reaction mixture with constant stirring.

Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature, stirring

overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexane to yield 2-hydroxyethyl disulfide mono-tosylate as a solid.

Characterization:

¹H NMR (CDCl₃): Peaks corresponding to the tosyl group protons (aromatic and methyl), and

the methylene protons adjacent to the disulfide, tosylate, and hydroxyl groups.

Mass Spectrometry: To confirm the molecular weight of the product.

Functionalization of Nanoparticles
The following protocols describe the functionalization of gold and mesoporous silica

nanoparticles. These protocols can be adapted for other types of nanoparticles with appropriate

surface chemistries.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)
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This protocol utilizes the strong affinity of the disulfide group for the gold surface, leading to the

formation of a self-assembled monolayer.

Materials:

Citrate-stabilized gold nanoparticles (AuNPs) of desired size

2-Hydroxyethyl disulfide mono-tosylate

Ethanol

Phosphate-buffered saline (PBS)

Procedure:

Synthesize citrate-stabilized AuNPs using a standard method (e.g., Turkevich method).

Disperse the synthesized AuNPs in ethanol.

Prepare a solution of 2-hydroxyethyl disulfide mono-tosylate in ethanol.

Add the linker solution to the AuNP dispersion in a molar excess (e.g., 1000-fold molar

excess of linker to AuNPs) to facilitate ligand exchange.

Stir the mixture at room temperature for 24-48 hours to ensure complete functionalization.

Purify the functionalized AuNPs by repeated centrifugation and resuspension in fresh ethanol

(3 times) and finally in PBS to remove excess unbound linker.

Store the functionalized AuNPs in PBS at 4 °C.

Protocol 3: Functionalization of Mesoporous Silica Nanoparticles (MSNs)

This protocol involves a two-step process: first, amination of the MSN surface, followed by

reaction with the tosylate group of the linker.

Materials:

Mesoporous silica nanoparticles (MSNs)
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(3-Aminopropyl)triethoxysilane (APTES)

Toluene, anhydrous

2-Hydroxyethyl disulfide mono-tosylate

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF), anhydrous

Ethanol

Procedure:

Step 1: Amination of MSNs

Activate the surface silanol groups of the MSNs by heating at 120 °C under vacuum for 4-6

hours.

Disperse the dried MSNs in anhydrous toluene under an inert atmosphere.

Add APTES (e.g., 1-2 mL per gram of MSNs) and reflux the mixture for 12-24 hours.

Cool the reaction mixture to room temperature and collect the amine-functionalized MSNs

(MSN-NH₂) by centrifugation.

Wash the MSN-NH₂ thoroughly with toluene and ethanol to remove unreacted APTES. Dry

the particles under vacuum.

Step 2: Conjugation with 2-Hydroxyethyl Disulfide Mono-tosylate

Disperse the dried MSN-NH₂ in anhydrous DMF under an inert atmosphere.

Add a solution of 2-hydroxyethyl disulfide mono-tosylate (in molar excess relative to the

estimated surface amine groups) in anhydrous DMF.

Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents relative to the linker) to

the reaction mixture.
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Stir the reaction at room temperature for 24-48 hours.

Collect the functionalized MSNs by centrifugation.

Wash the particles thoroughly with DMF and ethanol to remove unreacted linker and base.

Dry the functionalized MSNs under vacuum and store at 4 °C.

Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm successful functionalization and to quantify the

surface ligand density.
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Characterization
Technique

Purpose Expected Outcome

Dynamic Light Scattering

(DLS)

To determine the

hydrodynamic diameter and

size distribution.

An increase in hydrodynamic

diameter upon

functionalization.

Zeta Potential Measurement
To assess the surface charge

of the nanoparticles.

A change in zeta potential

consistent with the surface

modification.

Transmission Electron

Microscopy (TEM)

To visualize the morphology

and size of the nanoparticles.

No significant change in core

nanoparticle morphology.

UV-Vis Spectroscopy

For AuNPs, to monitor

changes in the surface

plasmon resonance (SPR)

peak.

A slight red-shift in the SPR

peak upon ligand exchange.

Fourier-Transform Infrared

(FTIR) Spectroscopy

To identify the functional

groups present on the

nanoparticle surface.

Appearance of characteristic

peaks for the tosyl group and

disulfide bond.

¹H NMR Spectroscopy

To confirm the presence of the

linker on the nanoparticle

surface (for dissolved or

digested samples).

Characteristic peaks of the 2-

hydroxyethyl disulfide mono-

tosylate linker.

Thermogravimetric Analysis

(TGA)

To quantify the amount of

organic material (linker) grafted

onto the nanoparticles.

Weight loss corresponding to

the decomposition of the

organic linker.

X-ray Photoelectron

Spectroscopy (XPS)

To determine the elemental

composition of the

nanoparticle surface.

Presence of sulfur and

nitrogen (from tosyl group)

signals.

Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained from the

characterization of nanoparticles functionalized with disulfide-containing linkers. The exact
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values will depend on the nanoparticle type, size, and reaction conditions.

Parameter
Gold Nanoparticles
(AuNPs)

Mesoporous Silica
Nanoparticles (MSNs)

Hydrodynamic Diameter

Increase
5 - 15 nm 10 - 30 nm

Zeta Potential Change
Shift towards less negative

values

Shift from negative (or positive

after amination) to a new value

Grafting Density

(molecules/nm²)
1 - 5 0.5 - 3

Drug Loading Capacity (e.g.,

Doxorubicin)
5 - 15% (w/w) 10 - 25% (w/w)

Drug Release (in 10 mM GSH) > 80% in 24 hours > 70% in 24 hours

Drug Release (in PBS) < 15% in 24 hours < 20% in 24 hours

Application: Redox-Responsive Drug Delivery
Nanoparticles functionalized with 2-hydroxyethyl disulfide mono-tosylate can be loaded with

therapeutic agents for targeted drug delivery. The drug can be conjugated to the terminal

hydroxyl group of the linker (requiring further modification of the linker) or, more commonly,

encapsulated within the nanoparticle core (e.g., in MSNs) or attached to a co-functionalized

ligand.

Protocol 4: Doxorubicin Loading into Functionalized MSNs

Materials:

Functionalized MSNs

Doxorubicin hydrochloride (DOX·HCl)

Triethylamine (TEA)

Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS)

Procedure:

Disperse the functionalized MSNs in DMSO.

In a separate vial, dissolve DOX·HCl in DMSO and add TEA (2-3 molar equivalents to

DOX·HCl) to deprotonate the amine group of doxorubicin.

Add the DOX solution to the MSN dispersion.

Stir the mixture at room temperature in the dark for 24 hours.

Collect the DOX-loaded MSNs by centrifugation.

Wash the particles with DMSO and then PBS to remove unloaded drug.

Quantify the amount of loaded DOX by measuring the absorbance of the supernatant using

a UV-Vis spectrophotometer at 480 nm and comparing it to a standard curve.

Protocol 5: In Vitro Drug Release Study

Procedure:

Disperse a known amount of DOX-loaded nanoparticles in two separate release media:

PBS (pH 7.4) as a control.

PBS (pH 7.4) containing 10 mM glutathione (GSH) to mimic the intracellular reducing

environment.

Incubate the dispersions at 37 °C with gentle shaking.

At predetermined time points, centrifuge the samples and collect the supernatant.

Measure the concentration of released DOX in the supernatant using a UV-Vis

spectrophotometer or fluorescence spectroscopy.

Calculate the cumulative percentage of drug release over time.
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Caption: Experimental workflow for nanoparticle functionalization.
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Caption: Mechanism of redox-responsive drug delivery.
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Conclusion
The use of 2-hydroxyethyl disulfide mono-tosylate provides a robust and versatile method

for the development of redox-responsive nanoparticles. The protocols outlined in this

application note offer a comprehensive guide for the synthesis of the linker and the

functionalization of gold and mesoporous silica nanoparticles. The ability to trigger drug release

in response to the intracellular reducing environment holds significant promise for enhancing

the therapeutic efficacy and reducing the side effects of potent drug molecules in various

biomedical applications. Careful characterization and optimization of the functionalization and

drug loading processes are essential for the successful development of these advanced drug

delivery systems.

To cite this document: BenchChem. [Application Notes and Protocols: Functionalization of
Nanoparticles with 2-Hydroxyethyl Disulfide Mono-tosylate]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b604955#functionalization-of-
nanoparticles-with-2-hydroxyethyl-disulfide-mono-tosylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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